2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine
CAS No.: 1187168-28-0
Cat. No.: VC2992750
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187168-28-0 |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | (3,4-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone |
| Standard InChI | InChI=1S/C15H15NO4/c1-18-12-8-7-10(9-13(12)19-2)15(17)11-5-4-6-14(16-11)20-3/h4-9H,1-3H3 |
| Standard InChI Key | CKDCPTIPRFQOCO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)C2=NC(=CC=C2)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C2=NC(=CC=C2)OC)OC |
Introduction
Chemical Structure and Properties
2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine belongs to the class of benzoyl pyridines, characterized by a benzoyl group attached to a pyridine ring. This compound features a pyridine ring with a methoxy group at position 6, connected to a benzoyl moiety bearing two methoxy substituents at positions 3 and 4.
Structural Characteristics
The compound's structure can be described as follows:
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A pyridine core with a methoxy group at the 6-position
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A benzoyl group attached at the 2-position of the pyridine ring
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Two methoxy groups at positions 3 and 4 of the benzoyl moiety
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.29 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (dichloromethane, acetonitrile) |
| LogP (estimated) | 2.5-3.0 |
| Functional Groups | Ketone, methoxy, pyridine |
The presence of three methoxy groups contributes to the compound's lipophilicity, while the pyridine nitrogen provides a basic site. This combination of features influences its chemical reactivity and potential biological interactions.
Synthesis Methods
Synthetic Routes
The synthesis of 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 3,4-dimethoxybenzoyl chloride. This reaction path is similar to that used for related compounds such as 2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine, which is synthesized via acylation of 6-methoxypyridine with the corresponding benzoyl chloride.
Reaction Conditions
The reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Common solvents include tetrahydrofuran (THF), dichloromethane, or toluene, with the reaction typically performed under reflux conditions.
Industrial Production Methods
For large-scale production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice can improve scalability and product quality.
Chemical Reactivity
Types of Reactions
Based on the reactivity of similar compounds, 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine can undergo several types of chemical transformations:
Oxidation Reactions
The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids when treated with appropriate oxidizing agents.
Reduction Reactions
The benzoyl group can be reduced to form benzyl alcohol derivatives or completely reduced benzyl groups under suitable conditions.
Substitution Reactions
| Reaction Type | Reagents | Conditions | Expected Products |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | Acidic conditions, room temperature to reflux | Carboxylic acids, aldehydes |
| Reduction | LiAlH4, NaBH4 | THF or ethanol, 0°C to room temperature | Alcohols, hydrocarbons |
| Substitution | Halogens, nucleophiles | Catalysts, UV light, heat | Substituted derivatives |
Biological Activity and Applications
Antimicrobial Activity
Related pyridine derivatives have shown antimicrobial properties against various bacterial strains. For instance, similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli . The presence of methoxy groups, known to enhance membrane permeability, may contribute to such activity in 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine.
Antifungal Properties
Compounds with similar structural features have exhibited antifungal activity against fungal species like Candida albicans and Candida tropicalis . The unique arrangement of methoxy groups in 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine may influence its potential antifungal properties.
Intermediate in Organic Synthesis
The compound can serve as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Materials Science Applications
Similar pyridine derivatives have been employed in the development of nanoscale materials, particularly in forming self-assembled monolayers (SAMs) on surfaces.
Biological Activity Data
While specific data for 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine is limited, the following table presents observed activities for structurally related compounds, which may provide insight into its potential biological profile:
| Activity Type | Mechanism/Effect | IC50 (μM) |
|---|---|---|
| Anti-inflammatory | Reduces TNF-α release from macrophages | ~50 |
| Antioxidant | Scavenges free radicals | ~75 |
| Antimicrobial | Inhibits bacterial cell wall synthesis | 25-100 |
Mechanism of Action
Molecular Interactions
The mode of action of 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine likely involves interactions with specific molecular targets such as enzymes or receptors. The compound's methoxy groups and benzoyl moiety would play crucial roles in determining binding affinity and specificity.
Structure-Activity Relationship
The position and number of methoxy groups significantly influence the biological activity of benzoyl pyridines. The 3,4-dimethoxy pattern on the benzoyl group, combined with the 6-methoxy substitution on the pyridine ring, creates a unique electronic distribution that can affect interactions with biological targets.
Analytical Characterization
Spectroscopic Analysis
For structure confirmation and purity assessment, various analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. For 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine, characteristic signals would include:
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Aromatic protons from both the pyridine and benzoyl rings
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Methoxy protons appearing as singlets in the region of 3.7-4.0 ppm
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Carbon signals corresponding to the carbonyl group, aromatic carbons, and methoxy carbons
Mass Spectrometry
Mass spectrometry can confirm the molecular weight and fragmentation pattern, with the molecular ion peak expected at m/z 273 and characteristic fragmentation patterns involving the loss of methoxy groups.
Comparison with Similar Compounds
Structural Analogs
| Compound | Structural Differences | Notable Properties |
|---|---|---|
| 2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine | Methoxy groups at 3,5-positions instead of 3,4 | Used as intermediates in organic synthesis |
| 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine | Methyl at 5-position instead of methoxy at 6-position | Applications in medicinal chemistry and materials science |
| 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine | Different methoxy pattern and methyl instead of methoxy | Various chemical reactions including oxidation and reduction |
Structure-Property Relationships
The positioning of methoxy groups significantly affects the compound's physical properties, reactivity, and biological activities. The 3,4-dimethoxy pattern on the benzoyl group may confer different electronic properties compared to 2,4- or 3,5-dimethoxy arrangements, potentially influencing interactions with biological targets.
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